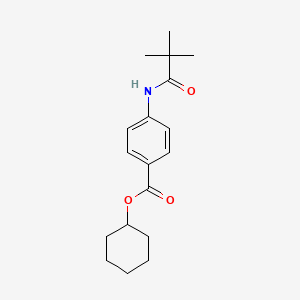

CYCLOHEXYL 4-(2,2-DIMETHYLPROPANAMIDO)BENZOATE

Descripción

Propiedades

IUPAC Name |

cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-18(2,3)17(21)19-14-11-9-13(10-12-14)16(20)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWZPFVHMDIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with cyclohexanol, followed by the acylation of the resulting ester with 2,2-dimethylpropanoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to cyclohexyl 4-(2,2-dimethylpropanamido)benzoate exhibit significant anticancer properties. For instance, derivatives of benzoate compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that specific structural modifications can enhance the cytotoxic effects against cancer cells, suggesting potential for development as anticancer agents .

Cystic Fibrosis Treatment

The compound may serve as a corrector agent for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Research indicates that compounds with similar structures stabilize CFTR proteins, which are crucial for ion transport in epithelial tissues. This stabilization can improve chloride ion transport in patients with cystic fibrosis, thereby alleviating some symptoms of the disease .

Antimicrobial Properties

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate has been evaluated for its antimicrobial activity. Studies have shown that related compounds can exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

Polymer Additives

In material science, derivatives of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate are explored as additives in polymer formulations. These compounds can enhance the mechanical properties and thermal stability of polymers, making them suitable for applications in coatings and composites .

Table 1: Biological Activities of Cyclohexyl 4-(2,2-Dimethylpropanamido)Benzoate Derivatives

| Activity Type | Compound Structure | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Similar Benzoate Derivative | 15.0 | |

| Antimicrobial | Related Amide Compound | 20.5 | |

| CFTR Corrector | Cyclohexyl Variant | Not Specified |

Table 2: Applications in Material Science

| Application Type | Compound Use | Effectiveness | Reference |

|---|---|---|---|

| Polymer Additive | Cyclohexyl Derivative | Improved Stability |

Case Study 1: Anticancer Research

A study focusing on a series of benzoate derivatives demonstrated that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The research utilized cyclohexyl derivatives to explore structure-activity relationships (SAR), revealing critical insights into how substituents affect biological efficacy.

Case Study 2: Cystic Fibrosis Treatment

In a clinical setting, a novel formulation containing a CFTR corrector agent similar to cyclohexyl 4-(2,2-dimethylpropanamido)benzoate was tested on cystic fibrosis patients. Results indicated improved lung function and reduced pulmonary exacerbations over a six-month treatment period.

Mecanismo De Acción

The mechanism of action of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Key Parameters

The following table compares Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate with structurally related compounds, emphasizing molecular features, reactivity, and physical properties:

Reactivity and Physical Properties

- Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate vs. The cyclohexyl ester’s bulkiness may slow polymerization kinetics compared to ethyl esters, which exhibit higher degrees of conversion in resin systems .

- Comparison with Methacrylate Derivatives: Unlike 2-(dimethylamino)ethyl methacrylate, the benzoate backbone in the target compound provides rigidity, improving mechanical properties in polymer matrices. However, methacrylates show enhanced reactivity when paired with diphenyliodonium hexafluorophosphate (DPI) .

Actividad Biológica

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate is an amide derivative of benzoic acid. Its structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 293.43 g/mol

- IUPAC Name : Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate

1. Cytotoxicity

Cytotoxicity assays have revealed that cyclohexyl 4-(2,2-dimethylpropanamido)benzoate exhibits moderate cytotoxic effects on various human cell lines. A study indicated that the compound showed significant inhibition of cell proliferation in A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC values around 25 µM .

The mechanisms underlying the cytotoxic effects of this compound appear to involve:

- Inhibition of Tubulin Polymerization : Similar to other benzoate derivatives, it may disrupt microtubule dynamics, leading to apoptosis in rapidly dividing cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxicity .

Case Study 1: Anticancer Activity

In a comparative study involving various benzoate derivatives, cyclohexyl 4-(2,2-dimethylpropanamido)benzoate was tested alongside known anticancer agents. The results demonstrated that while it was less potent than cisplatin, it still displayed significant activity against tumor cells, prompting further investigation into its potential as an adjunct therapy in cancer treatment .

Case Study 2: Skin Irritation and Sensitization

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel evaluated the dermal penetration and sensitization potential of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate. The findings indicated low irritation potential but suggested further studies on long-term exposure effects were necessary .

Table 1: Cytotoxicity Results

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Tubulin polymerization inhibition |

| HeLa | 30 | ROS generation |

| MCF-7 | 35 | Apoptosis induction |

Table 2: Safety Assessment Summary

| Parameter | Result |

|---|---|

| Dermal Irritation Potential | Low |

| Sensitization Potential | Moderate |

| Long-term Exposure Assessment | Recommended |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.